

Synthesis of Tetrahydrolinalool via Catalytic Hydrogenation of Linalool: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tetrahydrolinalool*

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Abstract

This document provides detailed application notes and protocols for the synthesis of **tetrahydrolinalool** (3,7-dimethyloctan-3-ol) through the catalytic hydrogenation of linalool. **Tetrahydrolinalool** is a valuable fragrance ingredient and a stable alternative to linalool, with applications in various consumer products and as a potential intermediate in pharmaceutical synthesis.^{[1][2][3]} This protocol outlines the use of a palladium on carbon (Pd/C) catalyst for the efficient conversion of linalool to **tetrahydrolinalool**. The procedure, reaction parameters, and purification methods are detailed to ensure reproducibility in a laboratory setting.

Introduction

Tetrahydrolinalool, a saturated terpene alcohol, is prized for its pleasant floral fragrance, which is considered more stable than that of its unsaturated precursor, linalool.^{[1][3]} Its stability against oxidation makes it a preferred ingredient in a wide array of daily fragrance formulations, including soaps, perfumes, shampoos, and cosmetics, with potential usage levels reaching up to 30%.^{[1][2]} The synthesis of **tetrahydrolinalool** is most commonly achieved through the catalytic hydrogenation of linalool, a readily available natural product. This process involves the saturation of the two double bonds in the linalool molecule. The reaction is typically carried out

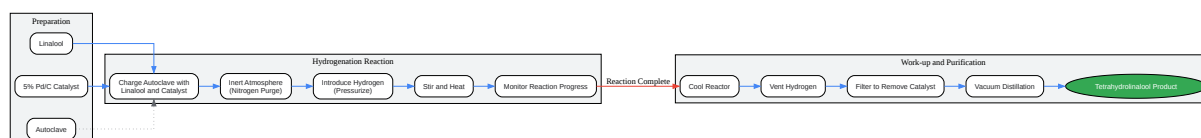
using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[1]

Applications

- **Fragrance Industry:** Due to its stability and pleasant floral scent, **tetrahydrolinalool** is extensively used in the fragrance industry.[1][2][3]
- **Pharmaceutical Synthesis:** It serves as an intermediate in the synthesis of various pharmaceutical compounds.[1]

Reaction Pathway & Experimental Workflow

The synthesis of **tetrahydrolinalool** from linalool proceeds via the catalytic hydrogenation of the two carbon-carbon double bonds in the linalool molecule. The reaction is typically performed in an autoclave using a palladium on carbon catalyst.



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